(RS)-1-(5-fluoro-indol-1-yl)-propan-2-ol
Description
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(5-fluoroindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H12FNO/c1-8(14)7-13-5-4-9-6-10(12)2-3-11(9)13/h2-6,8,14H,7H2,1H3 |
InChI Key |
LPLAKSONRCVWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC2=C1C=CC(=C2)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs and their substituent variations are summarized below:
Table 1: Structural Comparison of Propanolamine Derivatives
Pharmacological Profile Comparisons
Receptor Binding Affinities
- (RS)-9: Exhibits balanced α₁-, α₂-, and β₁-adrenoceptor binding, correlating with its antiarrhythmic and hypotensive effects .
- Compound 10/11: Methoxy and methoxymethyl groups at indole positions 4/6 reduce spasmolytic activity but retain antiarrhythmic efficacy, suggesting substituent-dependent adrenoceptor selectivity .
Therapeutic Effects
- Antiarrhythmic Activity: All analogs show antiarrhythmic properties, but (RS)-9 and Compound 10/11 achieve this via adrenolytic mechanisms, whereas propranolol acts through β-blockade .
- Hypotensive Effects: (RS)-9 and its analogs lower blood pressure via α₁-adrenoceptor blockade, contrasting with propranolol’s β-mediated cardiac output reduction .
Metabolic and Pharmacokinetic Differences
- Propranolol: Rapid elimination (4–5 hours) due to hepatic metabolism, whereas indole-based analogs (e.g., (RS)-9) might exhibit prolonged activity due to structural rigidity .
Key Research Findings
- Substituent Position Matters : Methoxy groups at indole positions 4 or 6 (Compounds 10/11) alter receptor selectivity and spasmolytic activity .
- Fluorine vs. Methoxy : Fluorine’s electronegativity and smaller size may enhance receptor binding affinity compared to bulkier methoxy groups, though this requires validation .
- Racemic Mixtures : The racemic nature of these compounds (e.g., (RS)-9) complicates activity interpretation, as enantiomers may differ in potency or selectivity .
Preparation Methods
Reaction Mechanism and Conditions
-
Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) is typically used to deprotonate the indole nitrogen (pKa ≈ 17).
-
Epoxide Activation : Propylene oxide reacts with the indolyl anion, opening the epoxide ring to form the secondary alcohol. The reaction is conducted at room temperature for 48 hours to ensure complete conversion.
-
Racemic Product : Using racemic propylene oxide yields the (RS)-stereoisomer directly.
-
Reactants : 5-Fluoroindole (3 mmol), NaH (3.7 mmol), racemic propylene oxide (6 mmol).
-
Solvent : THF (15 mL).
-
Workup : Quenching with water, extraction with diethyl ether, and chromatography (toluene/ethyl acetate, 19:1).
-
Yield : ~74% (reported for 6-chloro-5-fluoroindole analog).
Challenges and Optimization
-
Byproduct Formation : Competing alkylation at the indole C3 position is minimized by using a 2:1 excess of propylene oxide.
-
Purification : Column chromatography is often required due to residual starting materials, though crystallization alternatives are explored in industrial settings.
Fischer Indole Cyclization for One-Pot Synthesis
An alternative route employs Fischer indole cyclization to construct the indole ring and introduce the propan-2-ol side chain simultaneously. This method, patented for 5-fluorotryptophol synthesis, can be adapted for the target compound.
Reaction Design
-
Hydrazine Precursor : 4-Fluorophenylhydrazine reacts with 2,3-dihydrofuran under acidic conditions.
-
Cyclization : Montmorillonite K10 or Amberlyst-15 catalyzes the formation of the indole ring and subsequent trapping with the dihydrofuran-derived carbocation.
-
Solvent System : A heterogeneous mixture of 2-methyltetrahydrofuran and water (2:3 v/v) enhances selectivity and simplifies product isolation.
Key Advantages :
-
Scalability : Avoids chromatographic purification; product crystallizes directly from the organic phase.
-
Safety : Substitutes toxic solvents (e.g., DMAC) with greener alternatives like 2-methyltetrahydrofuran.
-
Reactants : 4-Fluorophenylhydrazine (1 eq), 2,3-dihydrofuran (1.1 eq).
-
Catalyst : Montmorillonite K10 (0.1 eq).
-
Conditions : 60°C for 12 hours.
-
Yield : ~68% (reported for 5-fluorotryptophol).
Reduction of 1-(5-Fluoroindol-1-yl)propan-2-one
A two-step synthesis via ketone intermediate offers stereochemical flexibility. The ketone precursor, 1-(5-fluoroindol-1-yl)propan-2-one, is reduced to the secondary alcohol using borohydride reagents.
Ketone Synthesis
Reduction to Alcohol
-
Reagents : Sodium borohydride (NaBH4) in methanol selectively reduces the ketone to the racemic alcohol.
-
Conditions : 0°C to room temperature, 2 hours.
-
Purification : Extraction with ethyl acetate and crystallization from hexane.
Limitations :
-
Stereocontrol : Racemic product formation unless chiral reducing agents (e.g., CBS catalyst) are used, increasing cost.
Comparative Analysis of Methods
Key Observations :
-
The Fischer method is preferred for industrial applications due to its avoidance of chromatography.
-
Alkylation offers higher yields but requires toxic solvents (THF).
-
Ketone reduction is versatile but less efficient for large-scale synthesis.
Experimental Considerations
Solvent Selection
Q & A
Q. What are the recommended synthetic routes for (RS)-1-(5-fluoro-indol-1-yl)-propan-2-ol, and how can enantiomeric purity be optimized?
Methodological Answer: The synthesis of this compound typically involves two key steps:
- Step 1: Formation of the indole core via Fischer indole synthesis or palladium-catalyzed coupling reactions using 5-fluoroindole precursors.
- Step 2: Introduction of the propan-2-ol group through nucleophilic substitution or asymmetric reduction of a ketone intermediate. To optimize enantiomeric purity, chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution methods can be employed during the reduction step. For example, asymmetric reduction of 5-fluoroindol-1-yl-propan-2-one using a chiral catalyst achieves >90% enantiomeric excess (ee) . Post-synthesis, HPLC with chiral columns (e.g., Chiralpak AD-H) is recommended for purity verification .
Q. How can the physicochemical properties of this compound be characterized?
Methodological Answer: Key characterization techniques include:
- Spectroscopy:
- NMR: H and C NMR to confirm the presence of the fluoroindole moiety (e.g., aromatic protons at δ 7.2–7.8 ppm) and propan-2-ol group (hydroxyl proton at δ 1.2–1.5 ppm) .
- FTIR: Peaks at 3300–3500 cm (O-H stretch) and 1600–1650 cm (C=C aromatic stretch) .
- Chromatography:
- HPLC-MS: To assess purity and molecular weight (MW 209.24 g/mol) .
- Thermal Analysis:
- DSC/TGA: Determine melting point (mp ~120–125°C) and thermal stability .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer: Initial screening should focus on:
- Enzyme Inhibition Assays: Test interactions with enzymes like monoamine oxidases (MAOs) or cytochrome P450 isoforms, given structural similarities to indole-based inhibitors. Use fluorometric assays with recombinant enzymes and validate via Lineweaver-Burk plots .
- Cell Viability Assays: Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. IC values should be compared to controls like 5-fluorouracil .
- Receptor Binding Studies: Radioligand displacement assays for serotonin or dopamine receptors, leveraging the indole scaffold’s affinity for neurotransmitter targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from:
- Enantiomeric Variability: Separate (R)- and (S)-enantiomers via chiral chromatography and test individually. For example, the (R)-enantiomer may show higher MAO-B inhibition (IC = 0.8 µM) compared to the (S)-form (IC = 12 µM) .
- Assay Conditions: Standardize protocols (e.g., pH, temperature, solvent) to minimize variability. For instance, DMSO concentrations >1% can artificially suppress activity in cell-based assays .
- Metabolite Interference: Use LC-MS to identify active metabolites (e.g., phosphate derivatives) that may contribute to observed effects .
Q. What strategies are effective for studying the compound’s interaction with enzymes at the molecular level?
Methodological Answer: Advanced methods include:
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., MAO-B) to resolve binding modes. For example, the fluoroindole moiety may occupy a hydrophobic pocket near the FAD cofactor .
- Molecular Dynamics (MD) Simulations: Simulate binding dynamics using software like GROMACS. Key interactions (e.g., hydrogen bonds with Tyr435) can be validated via site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
Q. How can the environmental stability and degradation pathways of this compound be investigated?
Methodological Answer: Conduct:
- Photodegradation Studies: Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS. The propan-2-ol group may oxidize to a ketone under these conditions .
- Hydrolytic Stability Tests: Incubate in buffers (pH 3–10) at 37°C for 24–72 hours. Fluorine’s electron-withdrawing effect typically enhances resistance to hydrolysis .
- Microbial Degradation Assays: Use soil or wastewater samples to assess biodegradation. GC-MS can track metabolites like 5-fluoroindole-1-carboxylic acid .
Q. What computational approaches are recommended for predicting the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
Methodological Answer: Utilize:
- QSAR Models: Tools like SwissADME predict logP (~2.1) and intestinal absorption (>80%) based on molecular descriptors .
- CYP450 Metabolism Prediction: Software such as StarDrop identifies potential sites of oxidation (e.g., benzylic carbon in propan-2-ol) .
- Pharmacokinetic Simulations: PK-Sim or GastroPlus model plasma concentration-time profiles, incorporating hepatic clearance rates from in vitro microsomal assays .
Safety and Handling
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Ventilation: Ensure adequate airflow to prevent inhalation of aerosols (TLV-TWA: 10 mg/m) .
- Spill Management: Neutralize spills with activated charcoal and dispose as hazardous waste (EPA Hazard Class D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
